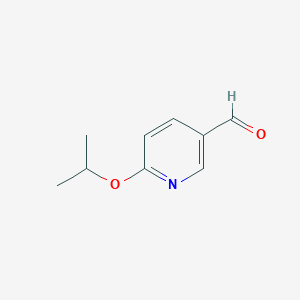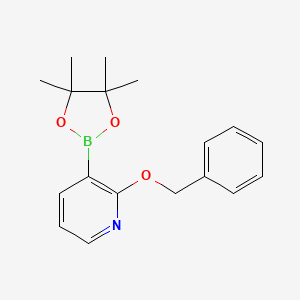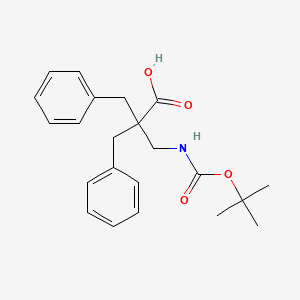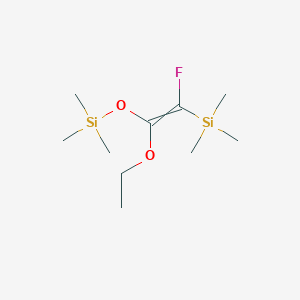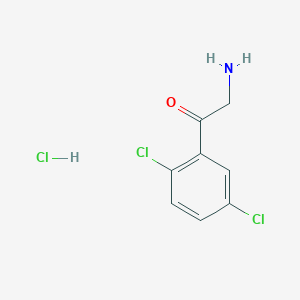
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde
Übersicht
Beschreibung
“5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde” is a chemical compound. It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Chemical Reactions Analysis
This compound can be used as a reagent to borylate arenes and to prepare fluorenylborolane . It can also be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a solid form and a melting point of 243-248 °C . The empirical formula is C13H17BN2O2 and the molecular weight is 244.10 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis Techniques
The compound 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde has been utilized in the synthesis of various boric acid ester intermediates. These intermediates are typically obtained through multi-step substitution reactions. Techniques such as FTIR, 1H, and 13C NMR spectroscopy, mass spectrometry, and X-ray diffraction are employed for structural confirmation (Huang et al., 2021).
Density Functional Theory (DFT) Studies
DFT is used to calculate the molecular structures of compounds involving this compound. These studies confirm that the molecular structures optimized by DFT are consistent with the crystal structures determined by X-ray diffraction. This provides insights into the conformational and physicochemical properties of these compounds (Huang et al., 2021).
Catalysis and Reaction Mechanisms
Suzuki Cross-Coupling Reactions
This compound is integral in facilitating Suzuki cross-coupling reactions. For instance, it's used in the regioselective introduction of aryl and vinyl substituents in various organic compounds, demonstrating its role in creating versatile molecular frameworks (Babudri et al., 2006).
Borylation of Arylbromides
The compound plays a significant role in the borylation of arylbromides, particularly in the context of Pd-catalyzed reactions. It's been effective in the borylation of arylbromides bearing sulfonyl groups, showcasing its utility in complex organic syntheses (Takagi & Yamakawa, 2013).
Bioactive Compound Synthesis
Synthesis of Bioactive Molecules
The compound is used in the synthesis of bioactive molecules, like benzimidazoles, through microwave-assisted boronate ester formation. These molecules have potential applications in pharmacology and medicinal chemistry (Rheault et al., 2009).
Development of New Building Blocks
It serves as a building block for synthesizing biologically active derivatives, such as in the case of silicon-based drugs and odorants. This demonstrates the compound's role in expanding the chemical toolkit for developing novel therapeutic agents (Büttner et al., 2007).
Analytical Chemistry and Sensing Applications
- Detection of Hydrogen Peroxide Vapor: The compound has been used to synthesize organic thin-film fluorescence probes for explosive detection, particularly for peroxide-based explosives. This highlights its application in the field of safety and security (Fu et al., 2016).
Wirkmechanismus
Target of Action
Similar compounds have been used for borylation at the benzylic c-h bond of alkylbenzenes .
Mode of Action
The compound interacts with its targets through a process known as borylation . This involves the addition of a boron atom to the benzylic C-H bond of alkylbenzenes .
Biochemical Pathways
Similar compounds have been used in the hydroboration of alkyl or aryl alkynes and alkenes . This suggests that it may affect pathways involving these reactions.
Result of Action
The borylation process it is involved in can lead to the formation of new compounds, such as pinacol benzyl boronate .
Action Environment
Similar compounds are typically stored at temperatures between 2-8°c , suggesting that temperature could be a significant environmental factor.
Eigenschaften
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO3/c1-11(2)12(3,4)17-13(16-11)9-5-6-10(8-15)14-7-9/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWAOWVIYGJOPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660539 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073354-14-9 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dithieno[3,2-b:2',3'-d]thiophene-2-boronic Acid](/img/structure/B1437200.png)

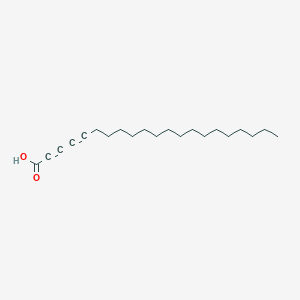
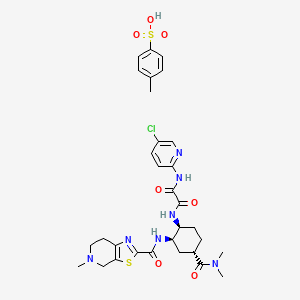

![1-[3-(1,1,2,2,2-Pentafluoroethyl)-5-phenylpyrazol-1-yl]ethanone](/img/no-structure.png)

